molecular formula C10H6BrFO2 B13213746 Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13213746
M. Wt: 257.06 g/mol
InChI Key: BGZMMUMNOAMJQZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate (CAS: 1690961-61-5) is a methyl ester featuring a propargyl group attached to a 3-bromo-2-fluorophenyl ring. This compound is characterized by its electron-withdrawing substituents (bromo and fluoro) and the reactive alkyne moiety, making it a valuable intermediate in pharmaceutical synthesis, particularly for prostacyclin analogs . Its molecular formula is C₁₀H₆BrFO₂, with a molecular weight of 265.06 g/mol (calculated from and ).

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3

InChI Key

BGZMMUMNOAMJQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenylprop-2-ynoates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate 1690961-61-5 C₁₀H₆BrFO₂ 265.06 3-Br, 2-F on phenyl; propargyl ester Pharmaceutical intermediates
Methyl 3-(4-fluorophenyl)prop-2-ynoate 42122-44-1 C₁₀H₇FO₂ 178.15 4-F on phenyl; propargyl ester Click chemistry, agrochemicals
Methyl 3-(2-bromophenyl)prop-2-ynoate 935223-60-2 C₁₀H₇BrO₂ 247.07 2-Br on phenyl; propargyl ester Synthetic intermediates
3-(3-Bromo-2-fluorophenyl)propanoic acid 1261814-91-8 C₉H₈BrFO₂ 247.06 3-Br, 2-F on phenyl; carboxylic acid Coupling reactions, drug synthesis

Electronic and Steric Effects

  • Substituent Position: The 3-bromo-2-fluoro arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring compared to analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate (para-F). This enhances electrophilic substitution resistance but increases alkyne reactivity toward nucleophiles .
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s solubility in polar solvents but improve stability under acidic conditions .

Spectral and Physical Properties

  • IR Spectroscopy: The target compound shows a C≡C stretch at ~2218 cm⁻¹ (alkyne) and ester C=O at ~1707 cm⁻¹, similar to methyl 3-(2-bromophenyl)prop-2-ynoate . The propanoic acid analog lacks the alkyne stretch but shows a broad O-H stretch at ~3000 cm⁻¹ .
  • NMR : Aromatic protons in the target compound exhibit complex splitting due to adjacent Br and F substituents, whereas the 4-fluoro analog shows simpler para-substituted patterns .

Commercial Availability and Suppliers

  • Target Compound: Limited availability (1 supplier listed in ), reflecting specialized use.
  • Methyl 3-(4-fluorophenyl)prop-2-ynoate: Widely available (e.g., CymitQuimica, Biofount) with prices ranging from €34/100 mg to €329/5 g .

Biological Activity

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a prop-2-ynoate backbone with a 3-bromo and 2-fluoro substituent on the phenyl ring. This unique arrangement influences its chemical properties, including solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC11H8BrF
Molecular Weight255.08 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μg/mL
Escherichia coli31.25 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

The compound's mechanism against bacteria involves disrupting cell wall synthesis and inhibiting protein production, leading to cell death.

Anticancer Properties

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell LineIC50 (μM)
HeLa10
MCF715
A54920

The compound appears to target specific signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate demonstrated superior antimicrobial activity compared to conventional antibiotics against MRSA strains . The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.
  • Anticancer Activity : In a research article from MDPI, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. The study concluded that the halogenated phenyl derivatives could be optimized for enhanced anticancer activity through structural modifications .

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